![molecular formula C13H21N3O B7544366 (1,5-Dimethylpyrazol-4-yl)-(2-ethylpiperidin-1-yl)methanone](/img/structure/B7544366.png)
(1,5-Dimethylpyrazol-4-yl)-(2-ethylpiperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,5-Dimethylpyrazol-4-yl)-(2-ethylpiperidin-1-yl)methanone, also known as URB597, is a potent and selective inhibitor of fatty acid amide hydrolase (FAAH). It was first synthesized in 2003 by the Italian pharmaceutical company, Istituto di Ricerche Farmacologiche Mario Negri. URB597 has been extensively studied for its potential therapeutic applications in various neurological disorders.
Wirkmechanismus
(1,5-Dimethylpyrazol-4-yl)-(2-ethylpiperidin-1-yl)methanone acts by inhibiting the enzyme FAAH, which is responsible for breaking down endocannabinoids such as anandamide. By inhibiting FAAH, (1,5-Dimethylpyrazol-4-yl)-(2-ethylpiperidin-1-yl)methanone increases the levels of anandamide in the brain, leading to its therapeutic effects.
Biochemical and Physiological Effects:
(1,5-Dimethylpyrazol-4-yl)-(2-ethylpiperidin-1-yl)methanone has been shown to have a number of biochemical and physiological effects, including reducing anxiety and depression-like behaviors in animal models, as well as reducing pain and inflammation. It has also been shown to have neuroprotective effects in models of stroke and traumatic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (1,5-Dimethylpyrazol-4-yl)-(2-ethylpiperidin-1-yl)methanone is its selectivity for FAAH, which reduces the potential for off-target effects. However, one limitation is its relatively short half-life, which may require repeated dosing in some experiments.
Zukünftige Richtungen
For (1,5-Dimethylpyrazol-4-yl)-(2-ethylpiperidin-1-yl)methanone research include exploring its potential therapeutic applications in other neurological disorders, such as schizophrenia and Alzheimer's disease. Additionally, further studies are needed to elucidate the mechanisms underlying its neuroprotective effects and to optimize dosing regimens for clinical use.
Synthesemethoden
(1,5-Dimethylpyrazol-4-yl)-(2-ethylpiperidin-1-yl)methanone is synthesized through a multi-step process involving the reaction of 1,5-dimethylpyrazole with 2-ethylpiperidin-1-ylmethanol in the presence of a Lewis acid catalyst. The resulting intermediate is then treated with an acid anhydride to form the final product.
Wissenschaftliche Forschungsanwendungen
(1,5-Dimethylpyrazol-4-yl)-(2-ethylpiperidin-1-yl)methanone has been studied extensively for its potential therapeutic applications in various neurological disorders, including anxiety, depression, and pain. It has been shown to increase levels of the endocannabinoid anandamide, which is involved in regulating mood and pain perception.
Eigenschaften
IUPAC Name |
(1,5-dimethylpyrazol-4-yl)-(2-ethylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-4-11-7-5-6-8-16(11)13(17)12-9-14-15(3)10(12)2/h9,11H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTCRRMDBJUAODQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C2=C(N(N=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1,5-Dimethylpyrazol-4-yl)-(2-ethylpiperidin-1-yl)methanone |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.